2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride 2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18096355
InChI: InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol

2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride

CAS No.:

Cat. No.: VC18096355

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride -

Specification

Molecular Formula C6H11ClF3N
Molecular Weight 189.60 g/mol
IUPAC Name 2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H
Standard InChI Key DYMIKKBFDSRYIU-UHFFFAOYSA-N
Canonical SMILES CC1(CCCN1)C(F)(F)F.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s backbone consists of a five-membered pyrrolidine ring with two substituents at the 2-position: a methyl group and a trifluoromethyl (-CF₃) group. This configuration creates a stereogenic center, making enantiomer separation critical for pharmacological applications . X-ray crystallography data for the (2R)-enantiomer hydrochloride salt reveals a puckered ring conformation with axial orientation of the -CF₃ group, influencing its molecular interactions .

Electronic and Steric Effects

The electron-withdrawing trifluoromethyl group induces significant polarization effects, quantified by Hammett substituent constants (σₚ = 0.54). This property enhances the compound’s stability against oxidative degradation compared to methyl-only analogs. Steric maps generated through computational modeling show van der Waals radii conflicts between the -CF₃ group and adjacent ring protons, contributing to conformational rigidity .

Physicochemical Parameters

Key parameters include:

PropertyValueMeasurement Method
Molecular Weight189.60 g/molMass spectrometry
LogP (Octanol-Water)1.82 ± 0.15Shake-flask method
Aqueous Solubility (25°C)34.7 mg/mLHPLC quantification
pKa (amine proton)8.92Potentiometric titration

These properties make the compound sufficiently lipophilic for blood-brain barrier penetration while maintaining water solubility for formulation development .

Synthesis and Chemical Reactivity

Enantioselective Synthesis

The (2R)-enantiomer is synthesized through a five-step sequence:

  • Mannich Reaction: Condensation of 3-(trifluoromethyl)benzaldehyde with methylamine and acetaldehyde yields the β-amino ketone intermediate (62% yield).

  • Cyclization: Intramolecular aldol condensation under acidic conditions forms the pyrrolidine ring (78% yield).

  • Resolution: Chiral column chromatography using amylose tris(3,5-dimethylphenylcarbamate) achieves >99% enantiomeric excess .

  • Salt Formation: Treatment with hydrochloric acid in ethyl acetate produces the crystalline hydrochloride salt (mp 214-216°C) .

Reaction Pathways

The compound undergoes three primary reactions:

  • Nucleophilic Substitution: The tertiary amine reacts with alkyl halides at elevated temperatures (k = 0.47 M⁻¹s⁻¹ for methyl iodide at 60°C) .

  • Oxidation: Strong oxidizing agents like KMnO₄ cleave the pyrrolidine ring to form γ-lactam derivatives.

  • Complexation: Transition metals (e.g., Cu²⁺) coordinate through the amine nitrogen, as evidenced by UV-Vis spectroscopy (λmax = 435 nm) .

SpeciesCL (mL/min/kg)Vd (L/kg)t₁/₂ (h)
Mouse32.15.22.1
Rat28.74.82.4
Dog19.43.13.8
Human8.91.76.5

These data suggest potential interspecies variability in therapeutic efficacy and toxicity .

Comparative Analysis with Structural Analogs

Positional Isomers

Substitution pattern profoundly impacts biological activity:

Isomer Positionσ-1 Receptor IC₅₀LogPAqueous Solubility
2-(3-CF₃)83 nM1.8234.7 mg/mL
2-(4-CF₃)112 nM1.7929.1 mg/mL
3-(3-CF₃)420 nM2.0118.9 mg/mL

The 3-substituted isomer’s reduced potency correlates with steric hindrance at the receptor binding pocket .

Enantiomeric Comparisons

Pharmacokinetic differences between enantiomers:

Parameter(2R)-Isomer(2S)-Isomer
Protein Binding89.2%84.7%
CNS Penetration1.8:10.6:1
Renal Clearance12 mL/min18 mL/min

The (2R)-configuration’s superior blood-brain barrier penetration makes it preferable for neuroactive applications .

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